Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

CAS No.: 207124-65-0

Cat. No.: VC2465414

Molecular Formula: C16H26BF4ORh-

Molecular Weight: 424.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207124-65-0 |

|---|---|

| Molecular Formula | C16H26BF4ORh- |

| Molecular Weight | 424.1 g/mol |

| IUPAC Name | cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate |

| Standard InChI | InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;; |

| Standard InChI Key | RVVSQTPAHKVLPL-UHFFFAOYSA-N |

| Isomeric SMILES | [B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.[Rh] |

| SMILES | [B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] |

| Canonical SMILES | [B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] |

Introduction

Chemical Identity and Structural Characteristics

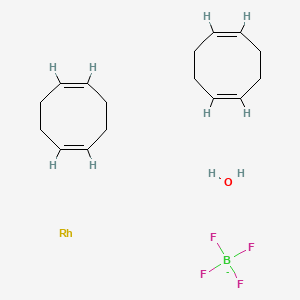

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound featuring a central rhodium(I) cation coordinated with two 1,5-cyclooctadiene (COD) ligands and associated with a tetrafluoroborate anion, plus water molecules in the crystal structure. The compound can be identified through various chemical designations and properties as outlined below.

Chemical Identification

The compound is characterized by specific identifiers that facilitate its recognition in chemical databases and literature:

| Parameter | Information |

|---|---|

| CAS Number | 207124-65-0 (hydrate), 35138-22-8 (anhydrous) |

| Molecular Formula | C₁₆H₂₄BF₄Rh·xH₂O |

| Linear Formula | C₁₆H₂₄BF₄Rh·xH₂O |

| Molecular Weight | 406.07 g/mol (anhydrous basis) |

| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate; hydrate |

| Synonyms | (1Z,5Z)-cycloocta-1,5-diene; rhodium(+1) cation; tetrafluoroborate; hydrate |

The compound consists of a rhodium(I) metal center coordinated with two 1,5-cyclooctadiene ligands, balanced by a tetrafluoroborate counterion, with water molecules incorporated into the crystal structure . The exact number of water molecules (x) can vary depending on the specific preparation and storage conditions.

Physical Properties

The physical characteristics of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate include:

The compound's distinctive red-brown coloration serves as a visual identifier, typical of many rhodium-containing complexes . The variation in melting point data between sources may reflect differences in purity, crystallinity, or the specific hydration state of the samples tested.

Electronic Structure and Bonding

The electronic configuration of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate features a central rhodium(I) atom with a d⁸ electronic configuration. This allows the metal center to form stable complexes with the π-electron systems of the 1,5-cyclooctadiene ligands.

Coordination Chemistry

The rhodium(I) center in the compound adopts a square planar geometry, which is characteristic of d⁸ metal complexes. Each 1,5-cyclooctadiene ligand coordinates to the rhodium through two carbon-carbon double bonds, with each double bond donating two electrons to the metal center . This coordination mode can be represented as (1,2,5,6-η)-1,5-cyclooctadiene, indicating that the metal forms bonds with carbons 1, 2, 5, and 6 of the cyclooctadiene ring .

The tetrafluoroborate anion (BF₄⁻) serves as a non-coordinating counterion, maintaining electrical neutrality while allowing the rhodium center to maintain its preferred coordination geometry . The presence of water molecules in the hydrate form can potentially stabilize the crystal structure through hydrogen bonding networks.

Applications in Catalysis

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has found extensive applications in homogeneous catalysis, particularly in asymmetric transformations. Its catalytic versatility stems from the ability of the rhodium center to coordinate with various substrates while maintaining appropriate electronic and steric properties.

Hydrogenation Reactions

The compound serves as an excellent catalyst precursor for hydrogenation reactions, particularly when combined with appropriate chiral ligands for asymmetric transformations . These applications include:

-

Asymmetric hydrogenations of prochiral olefins and ketones

-

Reduction of carbon-carbon double bonds

-

Selective hydrogenation in complex molecular frameworks

The activity in hydrogenation can be attributed to the ability of the rhodium center to activate hydrogen molecules while coordinating with the substrate, facilitating the transfer of hydrogen atoms to the target functional group .

Asymmetric Catalysis

When paired with chiral ligands, the compound becomes particularly valuable for asymmetric transformations:

-

Catalyst precursor for asymmetric alkylations when combined with (R,R)QuinoxP* ligand

-

Precursor for asymmetric hydrogenations with various chiral ligands

-

Precursor with chiral biaryl bisphosphine ligands for [2+2+2] enantioenriched cycloadditions

The ability to coordinate with chiral phosphine ligands makes this complex particularly useful in the development of enantioselective catalytic systems .

Other Catalytic Applications

Additional catalytic applications include:

-

Synthesis of cationic COD-Rhodium complexes with phosphine ligands

-

Precursor for the formation of specialized rhodium catalysts for specific transformations

The versatility of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate as a catalyst precursor stems from the relative ease with which the cyclooctadiene ligands can be displaced by other ligands, allowing for the design of catalysts with specific electronic and steric properties.

Transportation Information

For transportation purposes, the compound is classified as:

This classification indicates that the material is both flammable (Class 4.1) and corrosive (Class 8), requiring specific handling and packaging for safe transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume